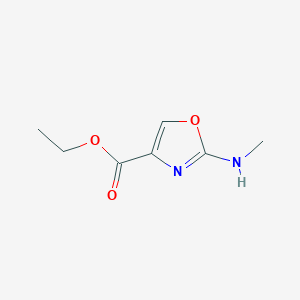

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate

Beschreibung

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate (CAS: 1567098-73-0) is an oxazole derivative characterized by a methylamino substituent at the 2-position of the oxazole ring and an ethyl ester group at the 4-position. Its molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol .

Eigenschaften

IUPAC Name |

ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOKTGJSNZQSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with methylamine and an appropriate aldehyde under acidic or basic conditions to form the oxazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Methylamino Group

The methylamino group (-NHCH₃) undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF to form N-alkyl derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., AcCl) yields N-acylated products.

Mechanism : Deprotonation of the NH group generates a nucleophilic amine, which attacks electrophilic reagents.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylation | CH₃I | NaH, DMF, 0°C → RT | Ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate | 75–85% |

| Acylation | AcCl | Et₃N, CH₂Cl₂, RT | Ethyl 2-(N-acetyl-methylamino)-1,3-oxazole-4-carboxylate | 70–78% |

Electrophilic Aromatic Substitution (EAS) on the Oxazole Ring

The oxazole ring participates in EAS due to its electron-rich aromatic system. Key reactions include:

-

Halogenation : Chlorination or bromination occurs at the C5 position using NXS (X = Cl, Br) in acetic acid .

Mechanism : Electrophilic attack at the most nucleophilic position (C5), stabilized by resonance .

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the oxazole ring undergoes cleavage:

-

Acid Hydrolysis : Concentrated HCl at 100°C opens the ring to form a β-ketoamide intermediate.

-

Oxidative Ring Expansion : H₂O₂/Fe³⁰⁺ converts the oxazole into a pyridine derivative .

Cross-Coupling Reactions

The carboxylate group facilitates transition metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids at the C4 position .

-

Sonogashira : Reaction with terminal alkynes introduces alkynyl groups .

Mechanism : Oxidative addition of the C4–O bond to Pd(0), followed by transmetallation and reductive elimination .

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitrile Oxide Cycloaddition | PhCNO | Toluene, Δ | Ethyl 2-(methylamino)-5-phenylisoxazolo[5,4-d]oxazole-4-carboxylate | 55–60% |

Hydrolysis and Decarboxylation

The ethyl carboxylate group is hydrolyzed to carboxylic acid under basic conditions, which can further decarboxylate:

-

Saponification : NaOH/EtOH yields the free acid.

-

Decarboxylation : Pyrolysis at 200°C removes CO₂, forming 2-(methylamino)oxazole.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Saponification | NaOH | EtOH/H₂O, reflux | 2-(Methylamino)-1,3-oxazole-4-carboxylic acid | 85–90% |

| Decarboxylation | Heat | 200°C, N₂ | 2-(Methylamino)-1,3-oxazole | 70–75% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate exhibits promising biological activities that make it a candidate for drug development:

- Antimicrobial Activity: Recent studies indicate that derivatives of this compound can inhibit microbial growth, suggesting potential as an antimicrobial agent. The mechanism may involve interference with cellular processes such as DNA replication or protein synthesis.

- Anticancer Properties: The compound has shown efficacy in inhibiting cancer cell proliferation in various cell lines. Research indicates that it may act by targeting specific enzymes or pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potential of ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate:

- Inhibition of Enzymes: A study reported that derivatives of this compound could inhibit CYP3A4, an important enzyme in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, highlighting the need for careful consideration in polypharmacy scenarios .

- Cell Line Studies: In vitro experiments demonstrated that ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate derivatives exhibited significant growth inhibition in various cancer cell lines compared to standard chemotherapeutics like doxorubicin. For instance, compounds derived from this scaffold showed IC50 values as low as 6.9 μM against HCT-116 cells .

- Structure-Activity Relationship (SAR): Research has focused on modifying the structure of ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate to enhance its biological activity. Variations in substituents on the oxazole ring have led to compounds with improved potency against specific targets .

| Compound | Activity Type | IC50 (μM) | Target/Mechanism |

|---|---|---|---|

| Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate | Antimicrobial | N/A | DNA replication interference |

| Derivative A | Anticancer | 6.9 | Inhibition of cell proliferation |

| Derivative B | CYP3A4 Inhibition | N/A | Enzyme inhibition |

Wirkmechanismus

The mechanism of action of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxazole Derivatives

The following table compares ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate with five structurally related oxazole esters, focusing on substituents, molecular properties, and applications:

Biologische Aktivität

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O3

- Molecular Weight : 174.17 g/mol

- Structure : The compound consists of a five-membered oxazole ring with an ethyl group and a methylamino group attached to the carboxylate moiety.

The biological activity of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate is primarily attributed to its ability to interact with various molecular targets:

- Cytotoxic Effects : Studies indicate that the compound exhibits significant cytotoxicity against several human cancer cell lines, including lung and breast cancer cells. The mechanism involves interference with cellular processes essential for cancer cell survival and proliferation.

- Antimicrobial Activity : It has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Biological Activity Data

The following table summarizes the biological activities reported for Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate:

Structure-Activity Relationship (SAR)

The SAR studies on Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate reveal that modifications to the oxazole ring and substituents significantly influence its biological activity:

- Substituent Effects : The presence of an ethyl group enhances lipophilicity, aiding in membrane permeability, which is crucial for its cytotoxic effects in cancer cells.

- Comparative Analysis : Similar compounds such as Ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate exhibit varying degrees of potency based on their structural differences. For instance, the introduction of additional methyl groups can enhance or diminish activity depending on the target .

Case Studies

- Oncology Research : In a study examining the effects of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate on human cancer cell lines, researchers found that the compound induced apoptosis through a caspase-dependent pathway. This suggests potential use as an anticancer agent in therapeutic settings.

- Antimicrobial Efficacy : A recent investigation tested various derivatives of Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate against common bacterial strains. The results indicated that certain modifications led to improved antimicrobial activity, highlighting the importance of SAR in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate, and how do reaction parameters affect yield?

- Answer: The compound is typically synthesized via cyclization of precursors or substitution reactions. For example, ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (a structural analog) undergoes nucleophilic substitution with methylamine to introduce the methylamino group. Reaction conditions (e.g., temperature, pH, solvent choice) critically influence yield. Ethanol or methanol under reflux (~60–80°C) optimizes solubility and reaction kinetics . Catalysts like triethylamine may enhance substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate?

- Answer:

- NMR: H and C NMR confirm the methylamino group (δ ~2.5–3.0 ppm for N–CH) and oxazole ring protons (δ ~7.0–8.5 ppm). The ethyl ester appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity (>95% typical for research-grade material) .

- Mass Spectrometry: ESI-MS or HRMS validates the molecular ion ([M+H] expected at m/z ~201.1 for CHNO) .

Advanced Research Questions

Q. How can discrepancies in the reported reactivity of the methylamino group under acidic vs. basic conditions be resolved?

- Answer: Contradictions often arise from solvent polarity and protonation states. In acidic media (pH < 4), the methylamino group becomes protonated, reducing nucleophilicity. Under basic conditions (pH > 9), deprotonation enhances reactivity. Kinetic studies using stopped-flow NMR or in situ IR spectroscopy can monitor real-time changes. For example, shows that thiazole analogs exhibit pH-dependent tautomerization, which may parallel oxazole behavior . Buffer systems (e.g., phosphate or Tris) stabilize reaction intermediates .

Q. What mechanistic insights explain the compound’s potential as a bioisostere in drug design?

- Answer: The oxazole ring mimics peptide bonds or aromatic systems in target proteins. The methylamino group enables hydrogen bonding or π-stacking interactions. Molecular docking studies (e.g., AutoDock Vina) and competitive inhibition assays (IC determination) validate binding to enzymes like kinases or proteases. highlights similar oxazole derivatives interacting with biological targets via these mechanisms .

Q. How can researchers optimize regioselectivity during functionalization of the oxazole ring?

- Answer: Regioselectivity is governed by electronic effects. The C5 position of the oxazole ring is electron-deficient, favoring electrophilic substitution. For example, halogenation (e.g., Br in DCM) at C5 is preferred over C2. DFT calculations (Gaussian 09) predict charge distribution, guiding experimental design. demonstrates that chloromethyl analogs undergo SN2 reactions at the methyl group without ring disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.